molecular formula C19H24N2O4S B296212 N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide

Número de catálogo: B296212
Peso molecular: 376.5 g/mol
Clave InChI: KPBVYOMROYBBHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethylphenyl)-2-[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is a novel small molecule drug candidate that has been developed for the treatment of chronic pain.

Mecanismo De Acción

The P2X3 receptor is a ligand-gated ion channel that is expressed in sensory neurons and is involved in the transmission of pain signals. EMA401 selectively blocks the P2X3 receptor, thereby reducing the transmission of pain signals from the peripheral nerves to the central nervous system. This mechanism of action has been demonstrated in several preclinical studies and has been shown to be effective in reducing chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It does not affect the activity of other ion channels or receptors and does not interfere with normal physiological processes. EMA401 has been shown to be effective in reducing chronic pain in preclinical models without causing any significant side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

EMA401 has several advantages for use in lab experiments. It is a small molecule drug candidate that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, there are also some limitations to the use of EMA401 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, its effectiveness in humans has not yet been fully established, which limits its potential clinical applications.

Direcciones Futuras

There are several future directions for the research and development of EMA401. One potential direction is to explore its effectiveness in combination with other pain medications. Another direction is to investigate its potential applications in other areas, such as cancer pain or neuropathic pain associated with diabetes. Additionally, further studies are needed to establish its safety and efficacy in humans, which will be critical for its potential clinical applications.
Conclusion:
In conclusion, EMA401 is a novel small molecule drug candidate that has gained significant attention in scientific research due to its potential applications in the treatment of chronic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. While there are still some limitations to its use, there are several future directions for its development and potential clinical applications.

Métodos De Síntesis

The synthesis of EMA401 involves the reaction of 2-ethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-methylglycine methyl ester to yield EMA401. The synthesis of this compound has been reported in several research articles and has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

EMA401 has been extensively studied for its potential applications in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer-induced bone pain. EMA401 acts by selectively blocking the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. This mechanism of action makes EMA401 a promising drug candidate for the treatment of chronic pain.

Propiedades

Fórmula molecular

C19H24N2O4S

Peso molecular

376.5 g/mol

Nombre IUPAC

N-(2-ethylphenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C19H24N2O4S/c1-5-15-8-6-7-9-17(15)20-19(22)13-21(3)26(23,24)16-10-11-18(25-4)14(2)12-16/h6-12H,5,13H2,1-4H3,(H,20,22)

Clave InChI

KPBVYOMROYBBHF-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

SMILES canónico

CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.